molecular formula C21H25FN4O4S B2609401 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 923728-68-1

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2609401
CAS No.: 923728-68-1
M. Wt: 448.51
InChI Key: MVDHHVYCBDKRIM-UHFFFAOYSA-N
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Description

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a pyrrolidine sulfonyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters by binding to a unique site, distinct from other conventional inhibitors . This binding reduces the Vmax of uridine uptake without affecting the Km, indicating a non-competitive inhibition mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively inhibit human equilibrative nucleoside transporters sets it apart from other similar compounds .

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c22-18-5-1-2-6-19(18)23-11-13-24(14-12-23)21(28)16-25-15-17(7-8-20(25)27)31(29,30)26-9-3-4-10-26/h1-2,5-8,15H,3-4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDHHVYCBDKRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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